molecular formula C12H16BrClO2S B8377609 2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-chlorobenzene CAS No. 1236538-61-6

2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-chlorobenzene

Cat. No. B8377609
CAS RN: 1236538-61-6
M. Wt: 339.68 g/mol
InChI Key: PBKYKAZUCABXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-chlorobenzene is a useful research compound. Its molecular formula is C12H16BrClO2S and its molecular weight is 339.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-chlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-chlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1236538-61-6

Product Name

2-Bromo-1-[(2,2-diethoxyethyl)thio]-4-chlorobenzene

Molecular Formula

C12H16BrClO2S

Molecular Weight

339.68 g/mol

IUPAC Name

2-bromo-4-chloro-1-(2,2-diethoxyethylsulfanyl)benzene

InChI

InChI=1S/C12H16BrClO2S/c1-3-15-12(16-4-2)8-17-11-6-5-9(14)7-10(11)13/h5-7,12H,3-4,8H2,1-2H3

InChI Key

PBKYKAZUCABXFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSC1=C(C=C(C=C1)Cl)Br)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (0.926 g, 9.34 mmol) then bromoacetaldehyde dimethyl acetal (1.35 g, 6.85 mmol) were added to a solution of 2-bromo-4-chlorobenzenethiol (1.397 g, 6.23 mmol) in anhydrous DMF (11 mL). The mixture was heated at 70° C. for 3 hours. After being allowed to cool to room temperature, the mixture was diluted with ethyl acetate and water. The resulting layers were separated and the aqueous phase was extracted with ethyl acetate. The combined organics were washed with water then saturated NaCl (aq), dried over Na2SO4, filtered, then concentrated. The resulting light yellow oil was used directly for the following step. 1H NMR (500 MHz, CDCl3) δ 7.57 (d, J=2.0 Hz, 1H); 7.33 (d, J=8.5 Hz, 1H); 7.26 (dd, J=8.5, 2.0 Hz, 1H); 4.70 (t, J=5.5 Hz, 1H); 3.75-3.68 (m, 2H); 3.61-3.55 (m, 2H); 3.15 (d, J=5.5 Hz, 2H); 1.23 (t, 7.0 Hz, 6H).
Quantity
0.926 g
Type
reactant
Reaction Step One
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1.35 g
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reactant
Reaction Step One
Quantity
1.397 g
Type
reactant
Reaction Step One
Name
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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